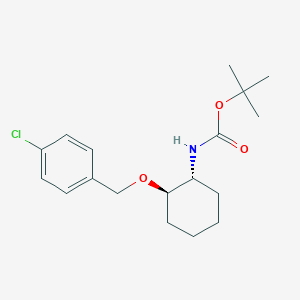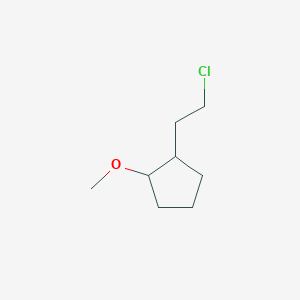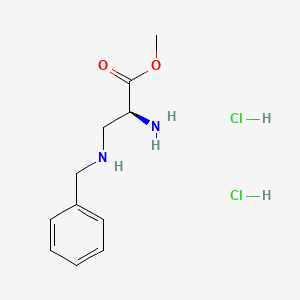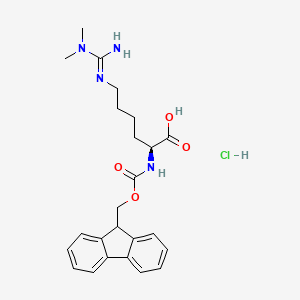
Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its stability and ability to protect the amino group during chemical reactions. The molecular formula of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is C24H30N4O4·HCl, and it has a molecular weight of 475.0.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) typically involves the protection of the amino group of homoarginine with the Fmoc group. This is followed by methylation of the guanidine group to introduce the symmetrical dimethyl groups. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the sequential addition of amino acids, including the incorporation of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical), under controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like carbodiimides.
Deprotection Reactions: The Fmoc group can be selectively removed using piperidine, revealing the free amino group for subsequent reactions.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Carbodiimides: Used for coupling reactions to form peptide bonds.
Acidic Conditions: Used to remove the hydrochloride salt and obtain the free base form of the compound.
Major Products Formed
The major products formed from reactions involving Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) include peptides and proteins with specific sequences and functionalities, depending on the intended application.
科学研究应用
Chemistry
In chemistry, Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is used in the synthesis of peptides and proteins. Its stability and ease of removal make it a valuable tool for constructing complex molecular structures.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural proteins, allowing researchers to investigate their functions and mechanisms.
Medicine
In medicine, Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for use in diagnostics, therapeutics, and research. Its high purity and stability make it suitable for large-scale production.
作用机制
The mechanism of action of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed, revealing the free amino group for further functionalization or interaction with other molecules.
相似化合物的比较
Similar Compounds
Fmoc-Arg(Me,Pbf)-OH: Another arginine derivative with different protecting groups.
Fmoc-ADMA(Pbf)-OH: A derivative of asymmetric dimethylarginine.
Fmoc-Lys(Me)3-OH Chloride: A lysine derivative with methylated amino groups.
Uniqueness
Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is unique due to its symmetrical dimethylation and the presence of the Fmoc protecting group. This combination provides stability and ease of use in peptide synthesis, making it a valuable tool for researchers and industrial applications.
属性
分子式 |
C24H31ClN4O4 |
|---|---|
分子量 |
475.0 g/mol |
IUPAC 名称 |
(2S)-6-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C24H30N4O4.ClH/c1-28(2)23(25)26-14-8-7-13-21(22(29)30)27-24(31)32-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H2,25,26)(H,27,31)(H,29,30);1H/t21-;/m0./s1 |
InChI 键 |
KBWSTCMOFACMCY-BOXHHOBZSA-N |
手性 SMILES |
CN(C)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
规范 SMILES |
CN(C)C(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


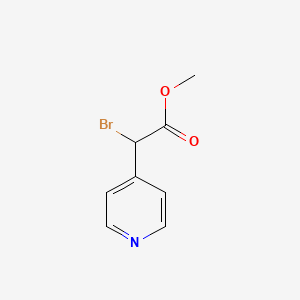
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)


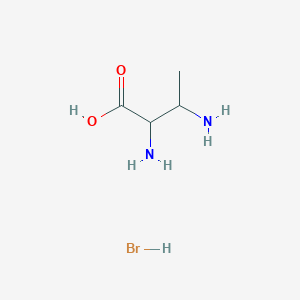
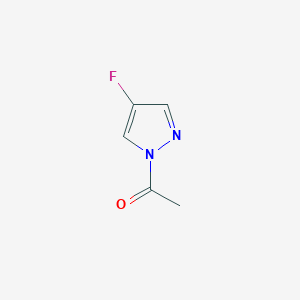
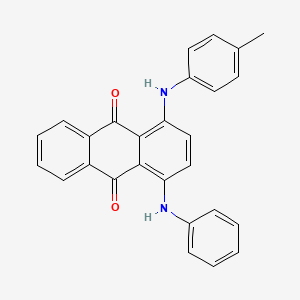
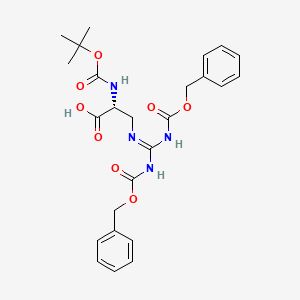
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
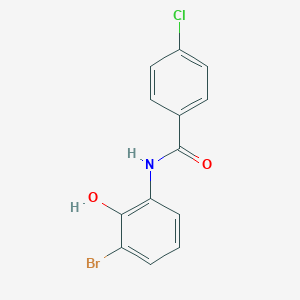
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
